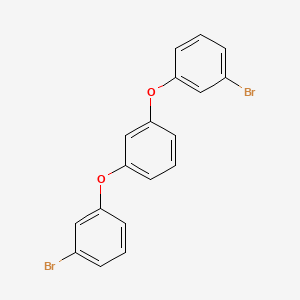
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- is a complex organometallic compound with the molecular formula C38H58N2O10Zr and a molecular weight of 794.11 This compound is known for its unique chemical structure, which includes zirconium coordinated with aminobenzoate and butanolato ligands
Vorbereitungsmethoden
The synthesis of Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- typically involves the reaction of zirconium precursors with 4-aminobenzoic acid and 2,2-bis(2-propenyloxy)methyl-1-butanol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Analyse Chemischer Reaktionen
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of zirconium hydrides and other reduced species.
Substitution: The aminobenzoate and butanolato ligands can be substituted with other ligands, leading to the formation of new zirconium complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions .
Wissenschaftliche Forschungsanwendungen
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is explored for its potential in the development of advanced materials, such as coatings and composites.
Medicinal Chemistry: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Wirkmechanismus
The mechanism of action of Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- involves its interaction with specific molecular targets and pathways. In catalysis, the compound facilitates the activation and transformation of substrates through coordination with zirconium. In medicinal applications, it may interact with cellular components, leading to the inhibition of specific enzymes or signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- can be compared with other zirconium-based compounds, such as:
Zirconium tetrachloride: A common zirconium compound used in various industrial applications.
Zirconium acetylacetonate: Used as a catalyst and in the preparation of zirconium-containing materials.
Zirconium nitrate: Employed in the synthesis of zirconium-based ceramics and other materials.
The uniqueness of Zirconium, bis(4-aminobenzoato-kappaO)bis2,2-bis(2-propenyloxy)methyl-1-butanolato-kappaO-, (T-4)- lies in its specific ligand coordination, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C38H58N2O10Zr |
|---|---|
Molekulargewicht |
794.1 g/mol |
IUPAC-Name |
4-aminobenzoic acid;2,2-bis(prop-2-enoxymethyl)butan-1-ol;zirconium |
InChI |
InChI=1S/2C12H22O3.2C7H7NO2.Zr/c2*1-4-7-14-10-12(6-3,9-13)11-15-8-5-2;2*8-6-3-1-5(2-4-6)7(9)10;/h2*4-5,13H,1-2,6-11H2,3H3;2*1-4H,8H2,(H,9,10); |
InChI-Schlüssel |
KGRRUQKKSGAOFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CO)(COCC=C)COCC=C.CCC(CO)(COCC=C)COCC=C.C1=CC(=CC=C1C(=O)O)N.C1=CC(=CC=C1C(=O)O)N.[Zr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3'-Chloro-4'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12088561.png)
![Boronic acid, B-[2-ethoxy-5-(1-methylethyl)phenyl]-](/img/structure/B12088572.png)


![3-Amino-5-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazepin-4-one;hydrochloride](/img/structure/B12088594.png)



![{6-Methoxyimidazo[2,1-b][1,3]thiazol-5-yl}methanol](/img/structure/B12088616.png)


amine](/img/structure/B12088635.png)

![Phenol, 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-](/img/structure/B12088647.png)
